N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide
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Overview
Description
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indoline core with a pyrrolidinone ring and an ethoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indoline Core: Starting with aniline derivatives, the indoline core is synthesized through cyclization reactions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced via a condensation reaction with appropriate reagents.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a substitution reaction, often using ethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and yields are commonly employed.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide
- N-(1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl)indoline-1-carboxamide
Uniqueness
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-27-18-9-7-17(8-10-18)24-14-16(13-20(24)25)22-21(26)23-12-11-15-5-3-4-6-19(15)23/h3-10,16H,2,11-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCZTPKKGSYEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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